Eliglustat

Description

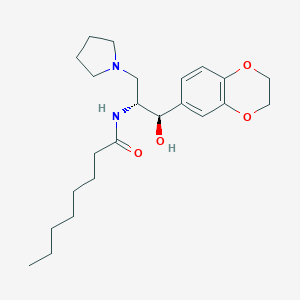

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZZPCZKBUKGGU-AUSIDOKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964175 | |

| Record name | N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491833-29-5 | |

| Record name | N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491833-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eliglustat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0491833295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eliglustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELIGLUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR40J4WA67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Precision Tool: A Technical Guide to Eliglustat's Mechanism of Action on Glucosylceramide Synthase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eliglustat, a potent and specific inhibitor of glucosylceramide synthase, represents a cornerstone of substrate reduction therapy (SRT) for Type 1 Gaucher disease. This technical guide provides an in-depth exploration of its core mechanism of action, focusing on its direct interaction with glucosylceramide synthase. By competitively inhibiting this pivotal enzyme in the glycosphingolipid biosynthesis pathway, this compound effectively reduces the rate of glucosylceramide production, thereby alleviating the cellular accumulation of this substrate that characterizes Gaucher disease. This document details the quantitative measures of this compound's inhibitory activity, outlines the experimental protocols for its characterization, and visually represents its mechanism of action and the relevant biochemical pathways.

Introduction to Substrate Reduction Therapy and this compound

Gaucher disease is an autosomal recessive lysosomal storage disorder caused by a deficiency in the enzyme acid β-glucosidase (glucocerebrosidase). This enzymatic defect leads to the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages, giving rise to "Gaucher cells."[1] These lipid-laden cells infiltrate various organs, primarily the spleen, liver, and bone marrow, leading to a range of clinical manifestations including hepatosplenomegaly, anemia, thrombocytopenia, and skeletal disease.

Substrate reduction therapy (SRT) offers a therapeutic strategy that aims to balance the metabolic equation by decreasing the synthesis of glucosylceramide to a level that the residual lysosomal enzyme activity can manage.[2] this compound is a second-generation SRT that acts as a specific and potent inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][3]

Molecular Mechanism of Action

This compound is a ceramide analogue that functions as a competitive inhibitor of glucosylceramide synthase (UDP-glucose:N-acylsphingosine D-glucosyltransferase, EC 2.4.1.80).[4] This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[1][4] This reaction occurs on the cytosolic face of the cis-Golgi apparatus.[4][5][6][7][8] By binding to the active site of GCS, this compound prevents the binding of ceramide, thereby directly inhibiting the synthesis of glucosylceramide.[9] This reduction in substrate production helps to restore the equilibrium between the synthesis and degradation of glucosylceramide, leading to a decrease in its accumulation within lysosomes.[9]

Specificity of Action

A key feature of this compound is its high specificity for glucosylceramide synthase. In vitro studies have demonstrated that this compound has minimal to no inhibitory activity against other glycosidases, including α-glucosidase I and II, and both lysosomal and non-lysosomal glucosylceramidases. This high degree of specificity minimizes off-target effects, contributing to a favorable safety profile compared to less specific inhibitors.

Quantitative Analysis of this compound's Inhibitory Potency

The inhibitory activity of this compound on glucosylceramide synthase has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound.

| Experimental System | IC50 Value | Reference |

| Intact Madin-Darby Canine Kidney (MDCK) cells | 20 nM | [5][7][10] |

| Homogenates of MDCK cells | 115 nM | [5] |

| In vitro (unspecified system) | 24 nM | [11][12][13] |

| In vitro (unspecified system) | 10 ng/mL | [6] |

| MDA-MB-231 cells | 25 nM | [11] |

Impact on Glucosylceramide and Related Biomarkers: Clinical Evidence

Clinical trials have provided robust quantitative data on the efficacy of this compound in reducing glucosylceramide levels and improving key clinical endpoints in patients with Gaucher disease type 1. The ENGAGE and ENCORE trials are pivotal phase 3 studies that have demonstrated the clinical benefits of this compound.

ENGAGE Trial: Treatment-Naïve Patients

The ENGAGE trial was a randomized, double-blind, placebo-controlled study in treatment-naïve adult patients with Gaucher disease type 1.

| Parameter | Baseline (Mean ± SD or Median) | Change after 9 Months of this compound Treatment (Least-Square Mean) | Reference |

| Spleen Volume (multiples of normal) | 13.89 | -27.77% | [14] |

| Liver Volume (% of body weight) | 1.5 (placebo group baseline) | -6.64% | [14] |

| Hemoglobin (g/dL) | 11.9 | +1.22 g/dL | [14][15] |

| Platelet Count (x 10^9/L) | 67.6 | +41.06% | [14][15] |

| Plasma Glucosylceramide (µg/mL) | 11.5 | -79% (after 4.5 years) | [9][16][17] |

| Plasma Glucosylsphingosine (ng/mL) | 518.5 | -84% (after 4.5 years) | [9][16][17] |

ENCORE Trial: Patients Switching from Enzyme Replacement Therapy (ERT)

The ENCORE trial was a randomized, open-label, non-inferiority study comparing this compound to imiglucerase in patients with Gaucher disease type 1 who had been stabilized on ERT. The primary endpoint was the percentage of patients who remained clinically stable after 12 months.

| Parameter | Result | Reference |

| Percentage of stable patients (this compound group) | 85% | [2][18] |

| Percentage of stable patients (Imiglucerase group) | 94% | [2][18] |

Experimental Protocols

Glucosylceramide Synthase Inhibition Assay in Cell Homogenates

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of glucosylceramide synthase in a cell-free system.

Materials:

-

Cultured cells (e.g., MDCK)

-

Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.25 M sucrose, 1 mM EDTA)

-

Radiolabeled UDP-glucose ([¹⁴C]UDP-glucose or [³H]UDP-glucose)

-

Ceramide substrate (e.g., C6-NBD-ceramide or natural ceramide)

-

This compound or other test inhibitors

-

Scintillation cocktail and counter

-

TLC plates and developing solvents

Procedure:

-

Cell Homogenate Preparation:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in homogenization buffer.

-

Homogenize the cells using a Dounce homogenizer or sonicator on ice.

-

Centrifuge the homogenate at a low speed to remove nuclei and unbroken cells. The supernatant serves as the enzyme source.

-

-

Enzyme Reaction:

-

In a reaction tube, combine the cell homogenate, radiolabeled UDP-glucose, and ceramide substrate.

-

Add varying concentrations of this compound or the test compound.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

-

Extraction and Analysis:

-

Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).

-

Extract the lipids.

-

Separate the radiolabeled glucosylceramide from the unreacted substrates using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled glucosylceramide by scraping the corresponding spot from the TLC plate and measuring the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Glucosylceramide Synthase Inhibition Assay in Intact Cells

This assay assesses the ability of a compound to inhibit glucosylceramide synthesis within a living cell, providing insights into its cell permeability and intracellular activity.

Materials:

-

Cultured cells (e.g., MDCK, fibroblasts) in culture plates

-

Cell culture medium

-

Radiolabeled precursor (e.g., [³H]palmitate or a fluorescent ceramide analogue like NBD-C6-ceramide)

-

This compound or other test inhibitors

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

TLC plates and developing solvents

-

Phosphorimager or fluorescence scanner

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere and grow to a desired confluency.

-

Pre-incubate the cells with varying concentrations of this compound or the test inhibitor for a specific duration.

-

Add the radiolabeled or fluorescent precursor to the cell culture medium and incubate for a further period to allow for metabolic labeling of lipids.

-

-

Lipid Extraction:

-

Wash the cells with PBS to remove excess precursor.

-

Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Folch extraction with chloroform/methanol).

-

-

Lipid Analysis:

-

Separate the extracted lipids by TLC.

-

Visualize and quantify the labeled glucosylceramide using a phosphorimager (for radiolabeled lipids) or a fluorescence scanner (for fluorescently labeled lipids).

-

-

Data Analysis:

-

Measure the amount of labeled glucosylceramide in treated versus untreated cells.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Visualizing the Mechanism and Pathways

This compound's Mechanism of Action on Glucosylceramide Synthase

Caption: this compound competitively inhibits glucosylceramide synthase.

Glycosphingolipid Biosynthesis Pathway and this compound's Point of Intervention

Caption: this compound inhibits the first step of glycosphingolipid synthesis.

Experimental Workflow for Determining IC50 in Intact Cells

Caption: Workflow for assessing GCS inhibition in intact cells.

Conclusion

This compound's mechanism of action is a clear and well-defined example of targeted substrate reduction therapy. Its high potency and specificity for glucosylceramide synthase translate into significant clinical benefits for patients with Gaucher disease type 1, as evidenced by robust data from extensive clinical trials. The experimental methodologies outlined in this guide provide a framework for the continued investigation of glucosylceramide synthase inhibitors and their effects on cellular lipid metabolism. The continued study of such targeted therapies holds promise for the treatment of a range of glycosphingolipid storage disorders.

References

- 1. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Glucosylceramide: Structure, Function, and Regulation - Creative Proteomics [creative-proteomics.com]

- 4. Ceramide Glycosylation Catalyzed by Glucosylceramide Synthase and Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pre- and post-Golgi translocation of glucosylceramide in glycosphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. Pre- and post-Golgi translocation of glucosylceramide in glycosphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Differential Regulation of Glucosylceramide Synthesis and Efflux by Golgi and Plasma Membrane Bound ABCC10 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Outcomes after 8 years of this compound therapy for Gaucher disease type 1: Final results from the Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A specific and potent inhibitor of glucosylceramide synthase for substrate inhibition therapy of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. Outcomes after 18 months of this compound therapy in treatment‐naïve adults with Gaucher disease type 1: The phase 3 ENGAGE trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clinical outcomes after 4.5 years of this compound therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Table 23, Details of Extension Studies – ENGAGE and ENCORE - Clinical Review Report: this compound (Cerdelga) - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structure-Activity Relationship of Eliglustat Analogues

Introduction

This compound (Cerdelga®) is a potent, specific, and orally available inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2] By acting as a substrate reduction therapy (SRT), this compound decreases the rate of glucosylceramide (GlcCer) synthesis, thereby reducing the accumulation of this substrate in patients with Gaucher disease type 1, a lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase.[3][4] The efficacy of this compound is well-established for the systemic manifestations of Gaucher disease.[1][5] However, its utility is limited in neuronopathic forms of Gaucher disease (types 2 and 3) and other glycosphingolipid storage diseases with central nervous system (CNS) involvement, primarily due to its poor penetration of the blood-brain barrier.[5] This limitation has spurred the development of this compound analogues with improved pharmacokinetic profiles and CNS exposure. This guide provides a detailed overview of the structure-activity relationships (SAR) of these analogues, experimental protocols for their evaluation, and the underlying biochemical pathways.

Core Structure-Activity Relationship of the this compound Scaffold

This compound is a ceramide analogue, and its inhibitory activity stems from its ability to mimic the natural substrate, ceramide.[4] The core structure consists of a (1R,2R)-1-(2,3-dihydrobenzo[b][5][6]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl moiety N-acylated with an octanoyl chain. Key structural features essential for its inhibitory activity against GCS include:

-

The Phenyl-like Moiety: The 2,3-dihydrobenzo[b][5][6]dioxin group mimics the sphingoid base of ceramide, anchoring the molecule in the enzyme's active site.

-

The Acyl Chain: The N-octanoyl group mimics the fatty acid chain of ceramide. The length and properties of this chain are critical for potency.

-

The Pyrrolidine Ring: This group influences the molecule's polarity and pharmacokinetic properties.

-

Stereochemistry: The specific (1R,2R) stereochemistry is crucial for high-affinity binding to GCS.

Development of this compound Analogues for CNS Applications

The primary goal in developing this compound analogues has been to enhance CNS penetration while maintaining or improving potency against GCS and metabolic stability.[5] The main strategies have involved modifications to the N-acyl group and the aromatic moiety to reduce the topological polar surface area (TPSA) and the number of rotatable bonds, properties associated with better blood-brain barrier permeability.[5]

A significant challenge in the development of CNS-active analogues is overcoming P-glycoprotein (P-gp) mediated efflux at the blood-brain barrier and managing rapid metabolism, primarily by cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4.[3][5][6]

Quantitative Data on this compound and its Analogues

The following tables summarize the in vitro activity and in vivo pharmacokinetic properties of this compound and some of its key analogues.

Table 1: In Vitro Glucosylceramide Synthase (GCS) Inhibitory Activity

| Compound | GCS IC50 (nM) (Broken Cell Assay) | GlcCer Lowering IC50 (nM) (Intact MDCK Cells) | Reference |

| This compound (1) | 24 | 20 | [7][1][6] |

| CCG-203586 (2) | Low nanomolar | Not explicitly stated, but effective | [5] |

| Venglustat (3) | Not explicitly stated | Not explicitly stated, but effective | [5] |

Table 2: In Vivo Pharmacokinetic Properties of an this compound Analogue

| Compound | Systemic Clearance (Mouse) | Brain Exposure (Mouse) | Rationale for Further Optimization | Reference |

| CCG-203586 (2) | Rapid | Low | To improve metabolic stability and CNS penetration | [5] |

Experimental Protocols

Detailed methodologies are crucial for the consistent evaluation and comparison of novel chemical entities. Below are protocols for key assays used in the development of this compound analogues.

1. Glucosylceramide Synthase (GCS) Inhibition Assay (Broken Cell Method)

This assay directly measures the inhibitory activity of a compound on the GCS enzyme in a cell-free system.[5][8]

-

Enzyme Source: Crude cell membrane preparations from a suitable cell line, such as Madin-Darby Canine Kidney (MDCK) cells, which have detectable GCS activity.[1]

-

Substrates: A fluorescently labeled ceramide analogue (e.g., NBD-C6-ceramide) and the sugar donor, UDP-glucose.

-

Procedure:

-

Prepare cell homogenates by sonication or douncing in a suitable buffer.

-

Incubate the cell homogenate with varying concentrations of the test inhibitor for a predetermined time.

-

Initiate the enzymatic reaction by adding the fluorescent ceramide substrate and UDP-glucose.

-

Incubate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol) to extract the lipids.

-

Separate the product (fluorescent glucosylceramide) from the unreacted substrate using high-performance liquid chromatography (HPLC).[9]

-

Quantify the fluorescent product.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

2. Cellular Glucosylceramide (GlcCer) Lowering Assay (Intact Cell Method)

This assay assesses the ability of a compound to inhibit GCS within a living cell, providing insights into cell permeability and target engagement.[5][8]

-

Cell Line: MDCK cells are commonly used.

-

Procedure:

-

Culture MDCK cells in appropriate media.

-

Treat the cells with varying concentrations of the test inhibitor for a period of time (e.g., 24 hours).[5]

-

Harvest the cells and extract the lipids using a suitable solvent system.

-

Quantify the amount of endogenous glucosylceramide using a sensitive method like HPLC coupled with mass spectrometry (LC-MS/MS).

-

Determine the IC50 value for the reduction of cellular GlcCer levels.

-

3. In Vivo Pharmacokinetic and Brain Penetration Studies

These studies are essential to evaluate the drug-like properties of the analogues in a living organism.

-

Animal Model: Typically, mice or rats are used.

-

Procedure:

-

Administer the test compound to the animals via a relevant route (e.g., oral gavage or intravenous injection).

-

At various time points after administration, collect blood and brain tissue samples.

-

Process the samples to extract the drug.

-

Quantify the concentration of the drug in plasma and brain homogenates using LC-MS/MS.

-

Calculate key pharmacokinetic parameters such as clearance, half-life, and the brain-to-plasma concentration ratio to assess CNS exposure.[5]

-

Visualizations of Pathways and Workflows

Glycosphingolipid Biosynthesis Pathway

Caption: The role of GCS in glycosphingolipid synthesis and its inhibition by this compound analogues.

Workflow for Development of CNS-Active this compound Analogues

Caption: Iterative workflow for the discovery and optimization of this compound analogues.

Metabolic Pathway of this compound

Caption: Primary metabolic pathways of this compound involving CYP450 enzymes.

The development of this compound analogues represents a focused effort to extend the therapeutic benefits of substrate reduction therapy to neuronopathic glycosphingolipid storage diseases. The structure-activity relationship studies have demonstrated that modifications to the this compound scaffold, particularly at the N-acyl position, can be strategically employed to enhance CNS penetration and metabolic stability.[5] The iterative process of design, synthesis, and comprehensive in vitro and in vivo testing is critical for identifying candidates with an optimal balance of potency, selectivity, and pharmacokinetic properties. Future research will likely continue to explore novel pharmacophores and utilize advanced computational modeling to accelerate the discovery of the next generation of GCS inhibitors with improved therapeutic profiles for a broader range of devastating neurological disorders.

References

- 1. This compound TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound tartrate for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of this compound-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitors of Glucosylceramide Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Eliglustat as a substrate reduction therapy for lysosomal storage disorders

An In-depth Technical Guide to Eliglustat as a Substrate Reduction Therapy for Lysosomal Storage Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gaucher disease (GD), the most common lysosomal storage disorder, results from a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of its substrate, glucosylceramide, in various organs.[1][2] this compound is a first-line oral substrate reduction therapy (SRT) that functions as a specific and potent inhibitor of glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide.[3][4][5] By reducing the rate of substrate production, this compound helps to rebalance the metabolic pathway, alleviating the cellular storage burden and mitigating clinical manifestations such as hepatosplenomegaly, anemia, and thrombocytopenia.[4][5][6] Its metabolism is primarily dependent on the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4, necessitating patient genotyping for personalized dosing.[6][7][8] Clinical trials have demonstrated significant and sustained efficacy in both treatment-naïve patients and those switching from enzyme replacement therapy (ERT), with a generally favorable safety profile.[9][10] This guide provides a comprehensive overview of the pathophysiology of Gaucher disease, the mechanism of action of this compound, its pharmacokinetic and safety profiles, clinical efficacy data, and detailed experimental protocols relevant to its study.

The Pathophysiology of Gaucher Disease

Gaucher disease is an autosomal recessive genetic disorder caused by mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase).[1][11] This enzyme is responsible for the hydrolysis of glucosylceramide (GlcCer), a glycosphingolipid, into glucose and ceramide within the lysosome.[1][12] Deficient GCase activity leads to the progressive accumulation of GlcCer, primarily within the lysosomes of macrophages.[11][13] These substrate-engorged macrophages, known as "Gaucher cells," infiltrate various tissues, including the spleen, liver, bone marrow, and lungs, leading to the systemic manifestations of the disease.[2][11]

The clinical hallmarks of type 1 Gaucher disease, the non-neuronopathic form, include hepatosplenomegaly, anemia, thrombocytopenia, and skeletal complications like bone pain, osteopenia, and pathologic fractures.[1][3][11] The accumulation of GlcCer and its cytotoxic metabolite, glucosylsphingosine, drives the pathology.[11][13]

This compound: Mechanism of Action and Pharmacokinetics

This compound is a ceramide analog that acts as a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[4][5][14] By partially inhibiting GCS, this compound reduces the rate of GlcCer production to a level that can be managed by the residual GCase activity in patients, thereby restoring a metabolic balance and reducing substrate accumulation in tissues.[4][6]

Pharmacokinetics and Metabolism

The metabolism of this compound is a critical factor in its clinical use. It is metabolized predominantly by CYP2D6 and to a lesser extent by CYP3A4.[6][8] Due to the high polymorphism of the CYP2D6 gene, a patient's metabolizer status must be determined via an FDA-cleared test prior to initiating therapy.[3][15] This allows for stratification into poor (PM), intermediate (IM), extensive (EM), or ultrarapid (URM) metabolizers, which dictates the appropriate dosage.[7] URMs may not achieve sufficient plasma concentrations for a therapeutic effect and are therefore not candidates for this compound therapy.[4][15]

The systemic exposure to this compound is highly dependent on this CYP2D6 genotype.[3] Co-administration with strong or moderate inhibitors of CYP2D6 or CYP3A can significantly increase this compound concentrations, elevating the risk of cardiac arrhythmias due to potential prolongation of PR, QTc, and/or QRS intervals.[15][16] Therefore, dose adjustments or contraindications are specified for various drug-drug interaction scenarios.[17]

Table 1: Pharmacokinetic Parameters of this compound (84 mg dose) by CYP2D6 Metabolizer Status

| Parameter | Extensive Metabolizers (EMs) | Intermediate Metabolizers (IMs) | Poor Metabolizers (PMs) |

|---|---|---|---|

| Recommended Dose | 84 mg Twice Daily[3][15] | 84 mg Twice Daily[3][15] | 84 mg Once Daily[3][15] |

| Median Tmax (hours) | 1.5 - 2.0[6] | 2.0[6] | 3.0[6] |

| Mean Cmax (ng/mL) | 12.1 - 25.0[6] | 44.6[6] | 113 - 137[6] |

| Mean AUCtau (ng·hr/mL) | 76.3 - 143[6] | 306[6] | 922 - 1057[6] |

| Terminal Half-life (hours) | ~6.5[6] | Not explicitly stated | ~8.9[6] |

| Metabolism | Primarily CYP2D6, lesser CYP3A4[6][8] | Primarily CYP2D6, lesser CYP3A4[6][8] | Primarily CYP3A4[6] |

| Oral Bioavailability | <5% (due to high first-pass metabolism)[3][6] | Not explicitly stated | Not explicitly stated |

Clinical Efficacy

The efficacy of this compound has been established in several key Phase 3 clinical trials, demonstrating significant improvements in the primary clinical manifestations of Gaucher disease type 1.

ENGAGE Trial (Treatment-Naïve Patients)

The ENGAGE trial was a randomized, double-blind, placebo-controlled study in previously untreated adults with GD1.[9] The primary analysis at 9 months showed statistically significant improvements in spleen volume, liver volume, hemoglobin concentration, and platelet count compared to placebo.[9][14] Long-term data over 4.5 years confirmed these clinically meaningful improvements and their sustainability.[9][18]

Table 2: Efficacy of this compound in Treatment-Naïve Patients (ENGAGE Trial, 4.5 Years)

| Parameter | Baseline (Mean ± SD or Median) | Change after 4.5 Years (Mean or Median) | Percent Change |

|---|---|---|---|

| Spleen Volume (MN) | 17.1[9][18] | -11.3 | -66%[9][18] |

| Liver Volume (MN) | 1.5[9][18] | -0.4 | -23%[9][18] |

| Hemoglobin (g/dL) | 11.9[9][18] | +1.4 | +12% |

| Platelet Count (x 10⁹/L) | 67.6[9][18] | +55.0 | +87%[9][18] |

| Chitotriosidase (nmol/h/ml) | 13,394[9][18] | -11,082 | -82%[9][18] |

| Glucosylceramide (μg/ml) | 11.5[9][18] | -9.1 | -79%[9][18] |

(MN = Multiples of Normal)

ENCORE Trial (Switch from ERT)

The ENCORE trial was a non-inferiority study involving patients who were clinically stable after at least 3 years of enzyme replacement therapy (ERT).[10] Patients were randomized to either continue ERT or switch to this compound. At 1 year, this compound was proven non-inferior to ERT in maintaining stability across a composite endpoint of hemoglobin, platelets, spleen, and liver volumes.[10] Long-term follow-up for up to 4 years showed that this clinical stability was maintained in patients who continued on this compound.[10]

Safety and Tolerability Profile

Across multiple clinical trials representing over 1400 patient-years of exposure, this compound has demonstrated a favorable safety and tolerability profile. The majority of adverse events reported were mild or moderate in severity and unrelated to the treatment.[19][20] The rate of adverse events was observed to decrease over time with continued treatment.[9]

Table 3: Common Treatment-Related Adverse Events (≥2% of Patients) from Pooled Analysis

| Adverse Event | Frequency |

|---|---|

| Dyspepsia | 5.9%[20] |

| Headache | 5.3%[20] |

| Abdominal Pain Upper | 5.1%[20] |

| Dizziness | 5.1%[20] |

| Diarrhea | 4.6%[20] |

| Nausea | 4.6%[20] |

| Arthralgia | 3.6%[20] |

| Constipation | 3.3%[20] |

| Fatigue | 2.8%[20] |

| GERD | 2.8%[20] |

| Palpitations | 2.8%[20] |

| Abdominal Distension | 2.5%[20] |

| Gastritis | 2.3%[20] |

Key Experimental Protocols

Protocol: Cell-Free Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a compound like this compound on GCS using a cell-free microsomal preparation.

1. Preparation of Microsomes: a. Harvest cells (e.g., from a cancer cell line with high GCS expression) during logarithmic growth phase.[21] b. Homogenize cells via sonication in a cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, with protease inhibitors like leupeptin and aprotinin).[21] c. Isolate microsomes via ultracentrifugation at approximately 129,000 x g for 60 minutes.[21] d. Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration using a standard method (e.g., BCA assay).

2. Enzyme Reaction: a. Prepare a reaction mixture in a final volume of 0.2 mL.[21] The mixture should contain:

- 50 µg of microsomal protein.[21]

- Liposomal substrate: C₆-ceramide, phosphatidylcholine, and sulfatides.[21]

- Radiolabeled UDP-glucose (e.g., [³H]UDP-glucose) as the glucose donor.

- Varying concentrations of the inhibitor (this compound) or vehicle control. b. Initiate the reaction by adding the microsomal protein. c. Incubate the reaction in a shaking water bath at 37°C for 60 minutes.[21]

3. Product Extraction and Quantification: a. Terminate the reaction by adding a chloroform/methanol solvent mixture to extract total lipids.[21] b. Separate the radiolabeled product, [³H]glucosyl-C₆-ceramide, from the unreacted substrate using thin-layer chromatography (TLC) with a solvent system like chloroform/methanol/ammonium hydroxide (80:20:2 v/v/v).[21] c. Quantify the amount of product formed by scraping the corresponding TLC spot and measuring radioactivity via liquid scintillation counting.

4. Data Analysis: a. Calculate the percentage of GCS inhibition for each concentration of the inhibitor compared to the vehicle control. b. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

References

- 1. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gaucher's disease - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. Cerdelga® Mechanism of Action | For US HCPs [pro.campus.sanofi]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Physiologically‐Based Pharmacokinetic Model Development, Validation, and Application for Prediction of this compound Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical outcomes after 4.5 years of this compound therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound maintains long-term clinical stability in patients with Gaucher disease type 1 stabilized on enzyme therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gaucher Disease: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 12. Glucosylceramide Associated with Gaucher Disease Forms Amyloid-like Twisted Ribbon Fibrils That Induce α-Synuclein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. This compound tartrate for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.hres.ca [pdf.hres.ca]

- 16. Cerdelga® Dosing and Administration | For US HCPs [pro.campus.sanofi]

- 17. Cerdelga (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 18. Clinical outcomes after 4.5 years of this compound therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Outcomes after 8 years of this compound therapy for Gaucher disease type 1: Final results from the Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Long-term adverse event profile from four completed trials of oral this compound in adults with Gaucher disease type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

Pharmacokinetics and metabolism of Eliglustat in preclinical models

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Eliglustat in Preclinical Models

Introduction

This compound (Genz-112638) is an orally administered small molecule inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[1][2] By reducing the production of glucosylceramide, this compound serves as a substrate reduction therapy for Gaucher disease type 1, an autosomal recessive lysosomal storage disorder caused by a deficiency of the enzyme β-glucocerebrosidase.[1][3] This guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and metabolism of this compound, drawing upon data from various animal models to inform researchers, scientists, and drug development professionals.

Pharmacokinetics in Preclinical Models

This compound has been evaluated in several preclinical species, including mice, rats, dogs, and monkeys, to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. The pharmacokinetic properties were found to be generally consistent across these species.[4]

Absorption and Bioavailability

Following oral administration, this compound is rapidly absorbed, with the maximum plasma concentration (Tmax) typically reached within 1 to 2 hours across all tested species.[1][4] Despite its rapid absorption, the absolute oral bioavailability of this compound is low, which is attributed to extensive first-pass metabolism.[5][6] Studies with radiolabeled drug confirmed its oral bioavailability and showed that the majority of the compound is eliminated in the feces.[1]

Distribution

Preclinical studies indicate that this compound distributes to various tissues, with high concentrations observed in the liver, kidney, and adrenal gland.[1] Notably, distribution to the brain is limited, which is likely due to its nature as a P-glycoprotein (P-gp) substrate, leading to efflux at the blood-brain barrier.[1][7]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in different preclinical models after intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound Following a Single Intravenous (IV) Dose

| Species | Dose (mg/kg) | Half-Life (t½) | Clearance (CL) (L/h/kg) |

| Mouse | 5 | 16 min | 6.3 |

| Rat | 5 | 24 min | 8.9 |

| Dog | 5 | 68 min | 4.4 |

Data sourced from preclinical studies.[1]

Table 2: Pharmacokinetic Parameters of this compound Following a Single Oral (PO) Dose

| Species | Dose (mg/kg) | Tmax (h) | Terminal Half-Life (t½) (h) |

| Mouse | 3 | ~1 | 0.546 |

| Rat | 3 | ~1 | 0.266 |

| Dog | 3 | ~1 | 1.03 |

| Monkey | 3 | ~1 | 1.43 |

Data sourced from FDA reports on preclinical studies.[4]

Metabolism of this compound

The metabolism of this compound is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions.

Primary Metabolic Pathways

In vitro and in vivo studies have established that this compound is extensively metabolized, primarily through the cytochrome P450 (CYP) enzyme system.[1][8][9] The primary metabolic pathways involve the sequential oxidation of the octanoyl moiety and the 2,3-dihydro-1,4-benzodioxane moiety.[5] The resulting metabolites have been determined to be inactive.[5]

Key Metabolizing Enzymes: CYP2D6 and CYP3A4

Microsomal enzyme assays have identified CYP2D6 as the principal enzyme responsible for this compound metabolism, with CYP3A4 playing a lesser role.[1][8][10] This is a crucial consideration as the activity of CYP2D6 is subject to significant genetic polymorphism, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).[9][11] While these phenotypes are a major focus in clinical settings, the enzymatic pathways are first elucidated in preclinical models. In preclinical species with low or undetectable levels of a major human circulating metabolite (Genz-399240), such as rats and dogs, other species like rabbits and monkeys showed appreciable levels.[4]

References

- 1. This compound TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. dovepress.com [dovepress.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Optimization of this compound-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of paroxetine, ketoconazole, and rifampin on the metabolism of this compound, an oral substrate reduction therapy for Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Summary of Drug Interactions - Clinical Review Report: this compound (Cerdelga) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. This compound tartrate for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis and Purification of Eliglustat for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proven methodology for the chemical synthesis and purification of Eliglustat, a potent inhibitor of glucosylceramide synthase, for research purposes. The following sections provide comprehensive experimental protocols, quantitative data, and visualizations to facilitate the replication of this synthesis in a laboratory setting.

Introduction

This compound is a small molecule therapeutic approved for the treatment of Gaucher disease type 1. It functions as a substrate reduction therapy by inhibiting glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2] By reducing the rate of glucosylceramide synthesis, this compound helps to alleviate the accumulation of this substrate in lysosomes, which is the underlying cause of Gaucher disease.[1][2] This guide focuses on a well-established synthetic route commencing from 1,4-benzodioxan-6-carbaldehyde, providing a practical approach for obtaining this compound for investigational use.

Chemical Synthesis of this compound

The synthesis of this compound can be accomplished through a multi-step sequence starting from commercially available 1,4-benzodioxan-6-carbaldehyde. The key steps involve a Sharpless asymmetric dihydroxylation to introduce the desired stereochemistry, followed by a series of transformations to build the final molecule.

Synthesis Workflow

Figure 1: Synthetic workflow for this compound starting from 1,4-benzodioxan-6-carbaldehyde.

Quantitative Data for Synthesis

The following table summarizes the yields for each step in the synthesis of this compound.

| Step | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Horner-Wadsworth-Emmons Olefination | 1,4-Benzodioxan-6-carbaldehyde | (E)-Methyl 3-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)acrylate | 98 | - |

| 2 | Sharpless Asymmetric Dihydroxylation | (E)-Methyl 3-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)acrylate | Chiral syn-1,2-diol | 82 | - |

| 3 | Acetonide Protection | Chiral syn-1,2-diol | Protected Diol | 83 | - |

| 4-6 | Reduction, Oxidation, Wittig | Protected Diol | para-Methoxycinnamyl derivative | 67 (over 3 steps) | - |

| 7 | Deprotection and Benzylation | para-Methoxycinnamyl derivative | syn-1,2-dibenzyl ether | 71 | - |

| 8 | Diastereoselective Amination | syn-1,2-dibenzyl ether | Protected syn-1,2-amino benzyl ether | 62 | >20:1 |

| 9 | Hydrogenolysis | Tertiary Amine | (1R,2R)-2-Amino-1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol | 81 | - |

| 10 | Acylation | (1R,2R)-2-Amino-1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol | This compound | 53 | - |

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Step 1: Synthesis of (E)-Methyl 3-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)acrylate

To a solution of sodium hydride (16.75 mmol) in dry tetrahydrofuran (25 mL), trimethylphosphonoacetate (30.46 mmol) is added at 0 °C. The mixture is stirred for 10 minutes, followed by the addition of a solution of 1,4-benzodioxan-6-carboxaldehyde (15.23 mmol) in tetrahydrofuran (25 mL). The reaction is stirred at room temperature for 2 hours, then quenched with ice water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the product.[4]

Step 2: Sharpless Asymmetric Dihydroxylation

The olefin from the previous step is subjected to Sharpless asymmetric dihydroxylation using AD-mix-β to furnish the chiral syn-1,2-diol.[5]

Step 8: Diastereoselective Amination

The syn-1,2-dibenzyl ether (6) is reacted with chlorosulfonyl isocyanate (CSI) in a mixture of toluene and n-hexane (10:1) at -78 °C to yield the protected syn-1,2-amino benzyl ether (5).[2][4]

Step 9: Hydrogenolysis

To a solution of the tertiary amine intermediate (13) in ethanol, 10% palladium on carbon is added. The reaction mixture is stirred under a hydrogen atmosphere for 16 hours. The mixture is then filtered through Celite and the filtrate is concentrated in vacuo to yield the amino alcohol (14).[4]

Step 10: Synthesis of this compound

To a solution of (1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1][3]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol (14) (0.06 mmol) and triethylamine (0.12 mmol) in dry dichloromethane (1.2 mL), octanoyl chloride (0.08 mmol) is added at 0 °C. The reaction is stirred for 2 hours at the same temperature. The reaction is quenched with water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound.[4]

Purification of this compound

Purification of the final compound and intermediates is crucial to obtain high-purity this compound for research use. Column chromatography is the primary method employed.

Column Chromatography

Flash column chromatography using silica gel (230-400 mesh) is a standard method for purifying the intermediates and the final product. The choice of eluent system depends on the polarity of the compound being purified. A gradient of ethyl acetate in hexanes is commonly used. For the final purification of this compound, a mobile phase of methanol in ethyl acetate with a small amount of triethylamine can be effective.[4]

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity, preparative reverse-phase HPLC can be utilized. A C18 column is typically used with a gradient of acetonitrile in water containing a small amount of trifluoroacetic acid.[4]

| Parameter | Value |

| Column | C18 |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid |

| Gradient | 10-90% B over a specified time |

| Detection | UV at 254 nm |

Analytical Characterization

The identity and purity of the synthesized this compound and its intermediates should be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation of the desired stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound and intermediates. A typical analytical method would use a C18 column with a mobile phase of methanol and acetonitrile.[6]

Mechanism of Action: Signaling Pathway

This compound's therapeutic effect stems from its inhibition of glucosylceramide synthase, a key enzyme in the glycosphingolipid biosynthesis pathway.

Figure 2: Mechanism of action of this compound in the glycosphingolipid biosynthesis pathway.

In Gaucher disease, a deficiency in the lysosomal enzyme glucocerebrosidase (GBA) leads to the accumulation of its substrate, glucosylceramide.[1][2] this compound inhibits glucosylceramide synthase (GCS), the enzyme that catalyzes the formation of glucosylceramide from ceramide and UDP-glucose.[7] This upstream inhibition reduces the amount of glucosylceramide produced, thereby lessening the substrate burden on the deficient GBA enzyme and mitigating the pathological accumulation of lipids in lysosomes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Total Synthesis of this compound via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total Synthesis of this compound via Diastereoselective Amination of Chiral para-Methoxycinnamyl Benzyl Ether - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. N-((1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl)octanamide | C23H36N2O4 | CID 23652731 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Inhibition of Glucosylceramide Synthase by Eliglustat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eliglustat is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids. By blocking this enzyme, this compound effectively reduces the production of glucosylceramide (GlcCer) and its downstream metabolites. This mechanism of action, known as substrate reduction therapy (SRT), is the cornerstone of its therapeutic application in Gaucher disease type 1, a lysosomal storage disorder characterized by the accumulation of GlcCer. This technical guide provides an in-depth overview of the in vitro inhibitory potency of this compound on GCS, detailed experimental protocols for its assessment, and a visualization of the relevant biochemical pathways.

Data Presentation: In Vitro IC50 of this compound on GCS

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The in vitro IC50 of this compound for GCS has been determined in various cell-based and cell-free assays, consistently demonstrating its high affinity and specificity for the enzyme. The table below summarizes the reported IC50 values across different experimental systems.

| Cell Line/Enzyme Source | IC50 (nM) | Notes |

| K562 cells | ~24 | Human chronic myelogenous leukemia cell line.[1] |

| MDA-MB-231 cells | 25 | Human breast adenocarcinoma cell line. |

| MDCK cell homogenates | 115 | Madin-Darby Canine Kidney cell lysates. |

| Intact MDCK cells | 20 | The higher potency in intact cells is attributed to the high lipophilicity of this compound, allowing it to concentrate within cells. |

| Human GCS | 15 - 31 | Recombinant human glucosylceramide synthase. |

| Mouse GCS | 51 - 190 | Recombinant mouse glucosylceramide synthase. |

Experimental Protocols

The determination of the IC50 value for an inhibitor of GCS, such as this compound, typically involves an in vitro enzyme activity assay. The following is a detailed methodology synthesized from established protocols, primarily utilizing a fluorescently labeled substrate, NBD C6-ceramide.

Protocol: Determination of this compound IC50 on GCS Activity using a Fluorescent Substrate

1. Materials and Reagents:

-

Enzyme Source: Microsomal fractions or whole cell lysates from a cell line expressing GCS (e.g., HeLa, K562, or insect cells overexpressing recombinant GCS).

-

Substrates:

-

NBD C6-ceramide (N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine)

-

Uridine diphosphate glucose (UDP-glucose)

-

-

Inhibitor: this compound

-

Buffers and Solutions:

-

Lysis Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, with 4 mM MgCl2 and protease inhibitors)

-

Assay Buffer (e.g., 40 mM HEPES, pH 7.4, 20 mM KCl, 30 mM MgCl2, 20% glycerol, 2 mM DTT)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Solvents for chromatography (e.g., HPLC-grade solvents)

-

-

Equipment:

-

Sonicator or homogenizer

-

Centrifuge

-

Incubator (37°C)

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector or a Thin-Layer Chromatography (TLC) setup with a fluorescence imager.

-

96-well plates (optional, for high-throughput screening)

-

2. Preparation of Reagents:

-

Enzyme Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in Lysis Buffer.

-

Lyse the cells by sonication or homogenization on ice.

-

Centrifuge the lysate at a low speed to remove nuclei and cellular debris.

-

The supernatant (whole cell lysate) can be used directly, or further centrifuged at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which is then resuspended in Assay Buffer.

-

Determine the protein concentration of the enzyme preparation using a standard method (e.g., BCA assay).

-

-

Substrate Preparation:

-

Prepare a stock solution of NBD C6-ceramide in an organic solvent (e.g., chloroform or ethanol).

-

For cell-based assays, the NBD C6-ceramide is often complexed with BSA to facilitate its delivery to the cells.

-

Prepare a stock solution of UDP-glucose in Assay Buffer.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a serial dilution of this compound in the Assay Buffer to achieve a range of concentrations for the IC50 determination (e.g., from 0.1 nM to 10 µM).

-

3. GCS Activity Assay and Inhibition:

-

In a microcentrifuge tube or a well of a 96-well plate, combine the enzyme preparation (e.g., 50 µg of protein) with the Assay Buffer.

-

Add the desired concentration of this compound from the serial dilutions. Include a control with no inhibitor. Pre-incubate the enzyme with the inhibitor for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrates: NBD C6-ceramide (e.g., final concentration of 35 µM) and UDP-glucose (e.g., final concentration of 10 mM).

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 1-16 hours), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol, 2:1 v/v).

4. Product Detection and Quantification:

-

Lipid Extraction:

-

Vortex the reaction mixture after adding the extraction solvent.

-

Centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

-

Chromatographic Separation and Detection:

-

Resuspend the dried lipids in a suitable solvent.

-

Separate the product (NBD C6-glucosylceramide) from the unreacted substrate (NBD C6-ceramide) using either HPLC or TLC.

-

HPLC: Use a suitable column (e.g., C18) and a gradient elution. Detect the fluorescent lipids using a fluorescence detector (excitation ~466 nm, emission ~536 nm).

-

TLC: Spot the lipid extract on a silica gel plate and develop it with an appropriate solvent system. Visualize the fluorescent spots under UV light and quantify the intensity using an imaging system.

-

-

Quantify the amount of product formed by comparing the peak area (HPLC) or spot intensity (TLC) to a standard curve of NBD C6-glucosylceramide.

-

5. IC50 Calculation:

-

Calculate the percentage of GCS inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

-

Determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of GCS activity.

Mandatory Visualizations

Glycosphingolipid Biosynthesis Pathway

The following diagram illustrates the central role of Glucosylceramide Synthase (GCS) in the biosynthesis of various classes of glycosphingolipids.

References

Cellular Uptake and Distribution of Eliglustat In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eliglustat is an oral substrate reduction therapy approved for the treatment of Gaucher disease type 1. It functions as a potent and specific inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[1][2] Understanding the mechanisms of its cellular uptake, transport, and intracellular distribution is critical for elucidating its therapeutic efficacy and potential off-target effects. This technical guide provides a comprehensive overview of the in vitro cellular pharmacology of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core mechanisms and workflows.

Mechanism of Action and Cellular Transport

This compound, a ceramide analogue, reduces the pathological accumulation of glucosylceramide by inhibiting its synthesis.[3][4] Its cellular pharmacokinetics are governed by a combination of passive diffusion and active transport mechanisms.

1.1 Cellular Uptake: As a lipophilic small molecule, this compound is believed to cross the plasma membrane primarily through passive diffusion. Its high degree of lipophilicity contributes to its ability to concentrate within cells, a factor that enhances its potency in intact cellular systems compared to cell-free enzyme assays.[5]

1.2 P-glycoprotein Mediated Efflux: A critical determinant of this compound's net intracellular concentration and tissue distribution is its interaction with the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/MDR1).[4][6] P-gp is an efflux pump highly expressed in various tissues, including the blood-brain barrier, where it actively transports a wide range of xenobiotics out of cells.[7][8] this compound is a known substrate of P-gp, which significantly limits its penetration into the central nervous system and makes it unsuitable for treating neuronopathic forms of Gaucher disease.[7][9]

Intracellular Distribution and Organellar Effects

Once inside the cell, this compound primarily targets glucosylceramide synthase located at the Golgi complex.[5] However, studies have revealed its accumulation and effects in other compartments, notably the lysosomes. In vitro work in RAW264.7 macrophage-like cells has shown that this compound treatment leads to the accumulation of single-membrane autolysosomes, indicating it acts as an autophagy flux inhibitor by blocking autolysosomal degradation.[10] This effect is distinct from its primary mechanism of action but may contribute to its broader cellular impacts.

Quantitative Data Summary

The following tables summarize key in vitro quantitative data for this compound from published studies.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Type / System | Value | Reference |

|---|---|---|---|

| IC₅₀ | K562 cells | ~24 nmol/L | [3] |

| IC₅₀ | Intact MDCK cells | 20 nM | [5] |

| IC₅₀ | MDCK cell homogenates | 115 nM | [5] |

| IC₅₀ | Glucosylceramide Synthase | 10 ng/mL |[11] |

IC₅₀ (Half-maximal inhibitory concentration) reflects the concentration of this compound required to inhibit the target enzyme or cellular process by 50%. The higher potency in intact cells versus cell homogenates suggests intracellular accumulation.[5][7]

Table 2: P-glycoprotein (P-gp) Mediated Efflux

| Compound | Cell Line | Efflux Ratio | Reference |

|---|---|---|---|

| This compound Analogue (Compound 2) | MDR1-MDCK | 298 | [9] |

| Optimized Analogue (Compound 17) | MDR1-MDCK | 60 |[9] |

The efflux ratio is calculated from bidirectional transport assays. A higher ratio indicates greater susceptibility to P-gp mediated efflux. The data shows that modifications to the this compound scaffold can significantly reduce P-gp efflux.[9]

Table 3: In Vitro Distribution Characteristics

| Parameter | System | Value | Reference |

|---|---|---|---|

| Plasma Protein Binding | Human Plasma | 76% - 83% | [12] |

| Red Blood Cell Partitioning | Human Blood | No significant partitioning |

| Blood to Plasma Ratio | Human Blood | 1.31 - 1.37 | |

Experimental Protocols

4.1 Protocol for P-glycoprotein (P-gp) Efflux Assay

This protocol determines if a compound is a substrate of the P-gp transporter using a bidirectional transport assay in a polarized cell monolayer, such as MDR1-MDCK cells.

-

Cell Seeding: Seed MDR1-MDCK cells onto permeable filter supports (e.g., Transwell® inserts) and culture until a confluent, polarized monolayer is formed. Verify monolayer integrity using transepithelial electrical resistance (TEER) measurements.

-

Assay Initiation:

-

Apical to Basolateral (A→B) Transport: Add this compound to the apical (upper) chamber.

-

Basolateral to Apical (B→A) Transport: Add this compound to the basolateral (lower) chamber.

-

Known P-gp inhibitors (e.g., verapamil) can be used as controls to confirm P-gp specific transport.

-

-

Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (basolateral for A→B, apical for B→A). Replace the collected volume with fresh buffer.

-

Quantification: Analyze the concentration of this compound in the samples using a validated analytical method such as LC-MS/MS.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both directions:

-

Papp = (dQ/dt) / (A * C₀)

-

where dQ/dt is the transport rate, A is the surface area of the filter, and C₀ is the initial concentration.

-

-

Calculate the Efflux Ratio (ER):

-

ER = Papp (B→A) / Papp (A→B)

-

-

An ER > 2 is generally considered indicative of active efflux.

-

4.2 Protocol for Autophagy Flux Analysis

This protocol assesses the impact of this compound on the autophagy pathway, specifically the fusion of autophagosomes with lysosomes and subsequent degradation.

-

Cell Transfection: Transfect a suitable cell line (e.g., RAW264.7, HeLa) with a plasmid encoding a tandem fluorescent-tagged LC3 protein (e.g., mRFP-GFP-LC3). This protein fluoresces yellow (GFP+RFP) in neutral pH autophagosomes and red (RFP only) in acidic autolysosomes, as the GFP signal is quenched by low pH.

-

Drug Treatment: Treat the transfected cells with this compound at various concentrations and for different durations. Include positive controls that block autophagy at different stages, such as Bafilomycin A1 or Chloroquine (which inhibit lysosomal acidification and degradation).[10] A vehicle-treated group serves as the negative control.

-

Fluorescence Microscopy: Fix the cells and acquire images using a confocal fluorescence microscope with appropriate channels for GFP and RFP.

-

Image Analysis:

-

Quantify the number of yellow puncta (autophagosomes) and red puncta (autolysosomes) per cell.

-

An accumulation of yellow puncta and a decrease in red puncta, as observed with this compound, indicates a blockage of autophagic flux at the degradation step.[10]

-

Conclusion

The cellular uptake and distribution of this compound are complex processes pivotal to its therapeutic action. In vitro studies demonstrate that while its lipophilic nature facilitates entry into cells, its intracellular concentration is significantly modulated by active efflux via the P-gp transporter. This interaction is a key reason for its limited brain penetration. Within the cell, this compound potently inhibits its target, glucosylceramide synthase, in the Golgi apparatus. Furthermore, emerging evidence reveals that this compound also accumulates in and affects lysosomal function, leading to an inhibition of autophagic flux. A thorough understanding of these cellular mechanisms, supported by the quantitative data and experimental protocols outlined in this guide, is essential for the continued development and optimization of substrate reduction therapies for lysosomal storage diseases.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound TARTRATE: Glucosylceramide Synthase Inhibitor Treatment of Type 1 Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Property-based design of a glucosylceramide synthase inhibitor that reduces glucosylceramide in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of this compound-Based Glucosylceramide Synthase Inhibitors as Substrate Reduction Therapy for Gaucher Disease Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. This compound tartrate for the treatment of adults with type 1 Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Architecture of Specificity: A Technical Guide to Eliglustat's Interaction with Glucosylceramide Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eliglustat, an oral substrate reduction therapy for Gaucher disease type 1, exhibits remarkable specificity for its target enzyme, glucosylceramide synthase (GCS). This document provides an in-depth technical exploration of the molecular underpinnings of this specificity. By examining the kinetic data, the structural basis of the enzyme-inhibitor interaction, and the experimental methodologies used for its characterization, we illuminate the key factors governing this compound's potent and selective inhibition of GCS. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug development, glycobiology, and lysosomal storage disorders.

Introduction: Glucosylceramide Synthase and Gaucher Disease

Gaucher disease is an autosomal recessive lysosomal storage disorder characterized by a deficiency in the enzyme acid β-glucosidase (glucocerebrosidase). This enzymatic defect leads to the accumulation of its substrate, glucosylceramide, within the lysosomes of macrophages, giving rise to the "Gaucher cells" that infiltrate various organs.[1][2] The clinical manifestations primarily include hepatosplenomegaly, anemia, thrombocytopenia, and skeletal abnormalities.[2][3]

Glucosylceramide synthase (GCS), also known as UDP-glucose:ceramide glucosyltransferase (UGCG), is the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[4] It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[4] In the context of Gaucher disease, the continuous synthesis of glucosylceramide by GCS exacerbates the substrate accumulation in the absence of sufficient glucocerebrosidase activity.

This compound is a substrate reduction therapy designed to specifically inhibit GCS, thereby reducing the rate of glucosylceramide synthesis to a level that can be managed by the residual glucocerebrosidase activity in patients.[4][5] This approach aims to restore the metabolic balance and alleviate the clinical symptoms of Gaucher disease.[5]

Mechanism of Action: Potent and Specific Inhibition

This compound functions as a potent and highly specific inhibitor of glucosylceramide synthase.[6][7] It is a structural analog of ceramide, allowing it to competitively bind to the active site of GCS.[6] This targeted inhibition reduces the production of glucosylceramide, thereby lessening the substrate burden on the deficient glucocerebrosidase enzyme.[2][8]

Quantitative Analysis of Inhibition

The potency and specificity of this compound have been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for GCS, while comparative assays against other glycosidases highlight its remarkable selectivity.

| Enzyme | IC50 (nM) | Cell Line/System | Reference |

| Glucosylceramide Synthase (GCS) | 20 | Intact MDCK cells | [9] |

| Glucosylceramide Synthase (GCS) | 24 | K562 cells | [6] |

| Glucosylceramide Synthase (GCS) | 25 | - | [3] |

| β-Glucosidase I and II | >2,500,000 | - | |

| Lysosomal Glucocerebrosidase | >2,500,000 | - | |

| Non-lysosomal Glycosylceramidase | 1,600,000 | - | |

| Sucrase | No inhibition up to 10,000 | - | [9] |

| Maltase | No inhibition up to 10,000 | - | [9] |

Table 1: Inhibitory activity of this compound against glucosylceramide synthase and other glycosidases.

Molecular Basis of Specificity: Insights from a Structural Model

While an experimental crystal structure of this compound bound to human glucosylceramide synthase is not yet available, a high-fidelity structural model of the enzyme has been generated using advanced computational methods such as AlphaFold.[1][5] This model, combined with site-directed mutagenesis studies, has provided significant insights into the architecture of the active site and the key residues involved in substrate binding.

The active site of GCS is located on the cytosolic face of the Golgi apparatus.[9] In silico docking and molecular dynamics simulations of the natural substrates, ceramide and UDP-glucose, have identified a constellation of amino acid residues crucial for their binding and for the catalytic activity of the enzyme.[1][5]

Key residues in the GCS active site include:

-

For UDP-glucose binding: Asp144, Glu235, and Asp236 are involved in coordinating the essential manganese ion cofactor, which in turn interacts with the phosphate groups of UDP-glucose. Gly210, Val208, and Trp276 contribute to the correct orientation of the UDP-glucose molecule.[1][5]

-

For ceramide binding: A hydrophobic pocket formed by Phe205, Cys207, Tyr237, and Leu284 accommodates the polar head of ceramide. His193 plays a critical role in anchoring the ceramide substrate within the active site.[1][5]

Given that this compound is a ceramide analog, it is highly probable that it occupies the ceramide-binding pocket and interacts with the same key residues. The specificity of this compound likely arises from the precise complementarity of its chemical structure to the shape and electrostatic environment of this pocket, allowing for high-affinity binding that is not readily achieved with other, structurally dissimilar glycosidases.

Signaling Pathways and Experimental Workflows

Glycosphingolipid Biosynthesis Pathway and this compound's Point of Intervention

Caption: Glycosphingolipid biosynthesis pathway and the inhibitory action of this compound.

Putative Binding of this compound in the GCS Active Site

Caption: Putative binding of this compound within the ceramide-binding pocket of GCS.

Experimental Workflow: In Vitro GCS Inhibition Assay

Caption: Workflow for an in vitro glucosylceramide synthase inhibition assay.

Experimental Protocols

In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol is adapted from established methods for measuring GCS activity and its inhibition.

Materials:

-

Microsomal protein preparation from a suitable cell line (e.g., MDCK or K562 cells) as the source of GCS.

-

C6-ceramide

-

Phosphatidylcholine

-

Brain sulfatides

-

[³H]UDP-glucose (radiolabeled substrate)

-

Unlabeled UDP-glucose

-

Sodium phosphate buffer (0.1 M, pH 7.8)

-

EDTA (2.0 mM)

-

MgCl₂ (10 mM)

-

Dithiothreitol (1.0 mM)

-

β-NAD (2.0 mM)

-

This compound or other test inhibitors

-

Thin-layer chromatography (TLC) plates

-

Scintillation fluid and counter

Procedure:

-

Preparation of Liposomal Substrate:

-

Prepare a liposomal suspension containing C6-ceramide (1.0 mM), phosphatidylcholine (3.6 mM), and brain sulfatides (0.9 mM).

-

-

Reaction Mixture Preparation:

-

In a reaction tube, combine the following:

-

50 µg of microsomal protein

-

Liposomal substrate

-

Sodium phosphate buffer

-

EDTA, MgCl₂, dithiothreitol, and β-NAD

-

-

Add varying concentrations of this compound or the test inhibitor. Include a control with no inhibitor.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding [³H]UDP-glucose (to a final concentration of 0.5 mM, with a specific activity of approximately 4,700 dpm/nmol).

-

The total reaction volume is typically 0.2 ml.

-

-

Incubation:

-

Incubate the reaction mixture in a shaking water bath at 37°C for 60 minutes.

-

-

Termination of Reaction:

-

Stop the reaction by adding a suitable solvent, such as chloroform/methanol.

-

-

Lipid Extraction and Separation:

-

Extract the lipids from the reaction mixture.

-

Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate the radiolabeled glucosylceramide from the unreacted [³H]UDP-glucose and other lipids.

-

-

Quantification:

-